5-bromo-2,6-dimethoxypyridine-3-sulfonyl chloride
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Overview
Description
5-bromo-2,6-dimethoxypyridine-3-sulfonyl chloride: is an organosulfur compound that features a pyridine ring substituted with bromine, methoxy groups, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,6-dimethoxypyridine-3-sulfonyl chloride typically involves multiple steps:
Bromination: The starting material, 2,6-dimethoxypyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Sulfonylation: The brominated intermediate is then treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can participate in such processes depending on the functional groups introduced.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, acetonitrile, and other polar aprotic solvents.
Catalysts: Tertiary amines (e.g., triethylamine) may be used to neutralize the hydrochloric acid byproduct.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
Chemistry
Building Blocks: Used as an intermediate in the synthesis of more complex molecules.
Protecting Groups: The sulfonyl chloride group can serve as a protecting group for amines during multi-step synthesis.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable sulfonamide linkages.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Material Science: Utilized in the preparation of specialty polymers and materials with specific properties.
Mechanism of Action
The reactivity of 5-bromo-2,6-dimethoxypyridine-3-sulfonyl chloride primarily stems from the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate bonds. The bromine and methoxy groups on the pyridine ring can influence the electronic properties and reactivity of the compound, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,6-dimethoxypyridine: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2,6-dimethoxypyridine-3-sulfonyl chloride: Lacks the bromine atom, which can affect its reactivity and electronic properties.
5-chloro-2,6-dimethoxypyridine-3-sulfonyl chloride: Similar structure but with chlorine instead of bromine, which can lead to different reactivity and applications.
Uniqueness
The presence of both bromine and sulfonyl chloride groups in 5-bromo-2,6-dimethoxypyridine-3-sulfonyl chloride makes it particularly useful for introducing multiple functional groups into a molecule, facilitating the synthesis of complex structures with diverse functionalities.
Properties
CAS No. |
2758000-89-2 |
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Molecular Formula |
C7H7BrClNO4S |
Molecular Weight |
316.6 |
Purity |
95 |
Origin of Product |
United States |
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